2-Methyl-4-nitro-2H-1,2,3-triazole
Overview
Description
2-Methyl-4-nitro-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its high nitrogen content and thermal stability, making it a promising candidate for various applications in chemistry, engineering, and medicine .
Mechanism of Action
Target of Action
2-Methyl-4-nitro-2H-1,2,3-triazole, also known as 2-methyl-4-nitrotriazole, is a derivative of triazole . Triazoles are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . .
Mode of Action
Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that triazole compounds are often used as precursors in the synthesis of drugs and biologically active compounds , indicating that they may play a role in various biochemical pathways.
Pharmacokinetics
The thermodynamic properties of the compound have been studied . Heat capacities of 2-methyl-4-nitro-1,2,3-triazole between (5 and 370) K have been measured, and parameters of its phase transition have been obtained . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given the broad biological activities associated with triazole compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermodynamic properties, such as heat capacities and phase transition parameters, have been evaluated over the range of (0 to 370) K . These properties could potentially be influenced by environmental conditions such as temperature.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-nitro-2H-1,2,3-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the compound’s electron-rich nitrogen atoms, which facilitate hydrogen bonding and electrostatic interactions. Additionally, this compound can act as a ligand for metal ions, forming coordination complexes that influence enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It influences gene expression by interacting with transcription factors and altering the transcriptional activity of genes related to cell cycle regulation and stress responses. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and van der Waals interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under various conditions, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular antioxidant defenses and improve metabolic efficiency. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be further processed or excreted. The presence of this compound can also influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of this compound is influenced by factors such as tissue type, blood flow, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to accumulate in specific cellular compartments, such as the nucleus and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect energy production and oxidative stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-nitro-2H-1,2,3-triazole can be synthesized through nitration reactions. One common method involves the nitration of 2-methyl-1,2,3-triazole using nitric acid and sulfuric acid under controlled temperature and reaction time . Another approach includes the use of sulfoxides and azides as nitrogen sources to prepare triazoles .
Industrial Production Methods: In industrial settings, the compound is synthesized and purified in specialized laboratories. The process often involves recrystallization from a mixture of hexane and isopropyl alcohol, followed by sublimation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitro-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-Methyl-4-nitro-2H-1,2,3-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Nitro-1,2,3-triazole
- 5-Nitro-1,2,3-triazole
- 2-Methyl-5-nitro-1,2,3-triazole
Comparison: 2-Methyl-4-nitro-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other nitro-triazoles, it exhibits higher thermal stability and a different reactivity profile, making it suitable for specialized applications in high-energy materials and radiosensitizing agents .
Properties
IUPAC Name |
2-methyl-4-nitrotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-4-2-3(5-6)7(8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFRVARLECUBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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